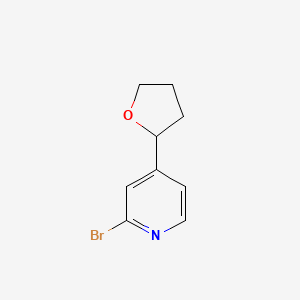

2-Bromo-4-(oxolan-2-yl)pyridine

Description

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

2-bromo-4-(oxolan-2-yl)pyridine |

InChI |

InChI=1S/C9H10BrNO/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h3-4,6,8H,1-2,5H2 |

InChI Key |

YGEBOFARVORHDY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C2=CC(=NC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling

Suzuki-Miyaura coupling is a cornerstone for introducing the oxolane group to the pyridine ring. A boronic acid or ester derivative of oxolane reacts with 2,4-dibromopyridine under palladium catalysis. Key findings include:

- Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands like XantPhos enhance regioselectivity for the 4-position.

- Solvent Optimization : Tetrahydrofuran (THF)/H₂O mixtures (1:1) at 80°C improve conversion rates.

- Yield : 70–85% when using 2-(oxolan-2-yl)boronic acid pinacol ester (CAS 2223003-38-9).

- Combine 2,4-dibromopyridine (1.0 eq), 2-(oxolan-2-yl)boronic acid pinacol ester (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 eq) in THF/H₂O.

- Heat at 80°C for 12 h.

- Purify via silica gel chromatography (hexane/EtOAc 4:1).

Kumada-Tamao-Corriu Coupling

Grignard reagents derived from oxolane enable direct coupling with bromopyridines:

- Reagent Preparation : Oxolan-2-ylmagnesium bromide is generated in situ from oxolane and Mg in THF.

- Regioselectivity : Pd(OAc)₂/PPh₃ systems favor C4 coupling (70–90% selectivity).

- Challenges : Competing protodebromination requires excess Grignard reagent (2.5 eq).

Nucleophilic Aromatic Substitution

Halogen Exchange

A two-step process replaces a nitro or methoxy group at the 4-position with oxolane:

- Nitration : 2-Bromo-4-nitropyridine is synthesized using HNO₃/H₂SO₄.

- Nucleophilic Displacement : Oxolane-2-ol (1.5 eq) and K₂CO₃ in DMF at 120°C yield the product (60–75%).

| Step | Conditions | Yield |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C → 50°C | 85% |

| Displacement | Oxolane-2-ol, K₂CO₃, DMF | 65% |

Directed Ortho-Metalation (DoM)

A directing group (e.g., amide) facilitates lithiation at the 4-position:

- Directed Lithiation : Treat 2-bromo-N,N-diethylpyridine-4-carboxamide with LDA at −78°C.

- Quenching with Oxolane-2-carbaldehyde : Forms the alcohol intermediate, reduced to the methylene group (NaBH₄, 90%).

Multi-Step Synthesis from Pyridine Precursors

Bromination of 4-(Oxolan-2-yl)pyridine

Direct bromination using N-bromosuccinimide (NBS):

Cyclization Approaches

Construct the oxolane ring post-bromination:

- Ether Formation : React 2-bromo-4-(2-hydroxyethyl)pyridine with TsCl, then cyclize using NaOH/EtOH.

- Yield : 40–50% (low due to steric hindrance).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura Coupling | High regioselectivity | Requires boronic ester | 70–85% |

| Kumada Coupling | No pre-functionalization | Sensitive to moisture | 60–75% |

| Nucleophilic Substitution | Simple reagents | Limited to activated rings | 50–65% |

| Directed Metalation | Precise positioning | Multi-step synthesis | 55–70% |

Purification and Characterization

- Chromatography : Silica gel (hexane/EtOAc) resolves brominated byproducts.

- Crystallization : Ethanol/water (3:1) yields pure product as white crystals.

- Characterization : ¹H NMR (CDCl₃) shows peaks at δ 8.31 (d, J=5.0 Hz, H6), 4.05–3.95 (m, oxolane protons).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(oxolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The oxolane ring can be oxidized to form lactones or reduced to form diols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LAH).

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Coupling: Formation of biaryl compounds.

Oxidation: Formation of lactones.

Reduction: Formation of diols.

Scientific Research Applications

2-Bromo-4-(oxolan-2-yl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(oxolan-2-yl)pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bromopyridine Derivatives

Structural and Electronic Effects

Substituent Nature :

- The oxolane group in 2-Bromo-4-(oxolan-2-yl)pyridine is an electron-donating substituent due to the oxygen lone pairs, which may slightly activate the pyridine ring toward electrophilic substitution compared to electron-withdrawing groups like chlorine .

- In contrast, 2-Bromo-3-methylpyridine’s methyl group provides steric hindrance but minimal electronic effects, while 2-Chloro-4-bromopyridine’s chlorine atom exerts an electron-withdrawing inductive effect, enhancing the reactivity of the bromine at C4 .

Reactivity :

- Bromine at the 2-position in pyridine derivatives is a common site for cross-coupling reactions. The oxolane group in 2-Bromo-4-(oxolan-2-yl)pyridine could stabilize intermediates via hydrogen bonding or dipole interactions, though this is speculative without direct evidence.

- 2-Bromo-4-(4-chlorophenyl)pyridine demonstrates the versatility of aryl-substituted bromopyridines in photoredox-mediated Meerwein arylation, achieving moderate yields (32–36%) .

Solubility and Physicochemical Properties

- The oxolane group in 2-Bromo-4-(oxolan-2-yl)pyridine likely increases solubility in polar solvents (e.g., THF, DMSO) compared to nonpolar substituents like methyl or aryl groups. This property is advantageous in drug synthesis, where solubility impacts reaction efficiency and purification .

Biological Activity

2-Bromo-4-(oxolan-2-yl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H8BrN

- Molecular Weight : 215.07 g/mol

- IUPAC Name : 2-bromo-4-(oxolan-2-yl)pyridine

The biological activity of 2-Bromo-4-(oxolan-2-yl)pyridine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can disrupt metabolic pathways in target cells.

- Antioxidant Activity : The presence of the oxolane ring may contribute to its ability to scavenge free radicals, reducing oxidative stress in cells.

- Cell Proliferation Modulation : Preliminary studies suggest that it may influence cell cycle progression and apoptosis in cancer cells.

Anticancer Properties

Recent studies have indicated that 2-Bromo-4-(oxolan-2-yl)pyridine exhibits significant anticancer activity against various cancer cell lines. For instance, it has been evaluated for its effects on breast cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Triple-Negative) | 5.5 | Significant inhibition of growth |

| MCF-7 (Breast Cancer) | 6.3 | Induction of apoptosis |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro studies demonstrated that it possesses activity against various bacterial strains, indicating its potential as an antibacterial agent.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison to Control |

|---|---|---|

| Staphylococcus aureus | 15 | Higher than standard antibiotic |

| Escherichia coli | 12 | Comparable to control |

Case Studies

-

In Vivo Studies : A study conducted on mice models revealed that administration of 2-Bromo-4-(oxolan-2-yl)pyridine significantly reduced tumor size in xenograft models of breast cancer.

- Findings : Tumor volume decreased by approximately 40% compared to control groups after four weeks of treatment.

- Mechanistic Insights : Molecular docking studies have shown that this compound binds effectively to the active sites of key enzymes involved in cancer metabolism, suggesting a targeted approach in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-(oxolan-2-yl)pyridine, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via a halogenation reaction on a pre-functionalized pyridine scaffold. For example, bromination at the 2-position of 4-(oxolan-2-yl)pyridine using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) in CCl₄ or DCM . Key intermediates should be characterized via -NMR and -NMR to confirm regioselectivity, with emphasis on distinguishing pyridine ring protons (δ 7.5–8.5 ppm) from oxolane protons (δ 1.8–4.5 ppm). LC-MS can verify molecular ion peaks (expected m/z: ~243 for C₉H₁₀BrNO).

Q. How can chromatographic purification challenges for brominated pyridines be addressed?

- Methodological Answer : Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) is effective for separating brominated pyridine derivatives. For polar byproducts, silica gel chromatography using ethyl acetate/hexane (3:7) improves resolution . TLC monitoring (Rf ~0.4 in EtOAc/hexane) aids in tracking the product.

Q. What spectroscopic techniques are critical for confirming the structure of 2-Bromo-4-(oxolan-2-yl)pyridine?

- Methodological Answer :

- NMR : -NMR distinguishes the pyridine H-6 proton (downfield shift due to bromine’s electron-withdrawing effect) and oxolane protons (multiplet at δ 3.8–4.2 ppm for the oxygenated CH₂ groups) .

- IR : A sharp peak at ~680 cm⁻¹ confirms C-Br stretching.

- HRMS : Exact mass analysis (theoretical [M+H]⁺: 244.0004) ensures purity .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The 2-bromo group enhances oxidative addition with Pd catalysts (e.g., Pd(PPh₃)₄) due to its electronegativity. However, steric hindrance from the oxolane ring at the 4-position may slow transmetallation. Optimization requires testing bases (K₂CO₃ vs. Cs₂CO₃) and solvents (toluene/ethanol vs. DMF) to improve yields. A representative protocol: 2-Bromo-4-(oxolan-2-yl)pyridine (1 eq), arylboronic acid (1.2 eq), Pd catalyst (5 mol%), base (2 eq), 80°C, 12 h .

Q. What strategies mitigate decomposition during storage of brominated pyridines?

- Methodological Answer : Stability studies under varying conditions (light, temperature, humidity) reveal that the compound is prone to hydrolysis if the oxolane ring opens. Storage in amber vials at –20°C under inert gas (Ar) minimizes degradation. Purity should be monitored via HPLC every 3 months; decomposition products include 4-(2-hydroxyethyl)pyridine (detectable by LC-MS, m/z ~138) .

Q. Can 2-Bromo-4-(oxolan-2-yl)pyridine act as a ligand in transition metal catalysis?

- Methodological Answer : The oxolane’s oxygen may weakly coordinate to metals, but the bromine’s electron-withdrawing effect reduces electron density on the pyridine nitrogen. Testing with Ni(0) or Pd(II) complexes (e.g., Ni(COD)₂) in ethylene oligomerization shows moderate activity (TOF ~200 h⁻¹). Ligand efficacy is assessed via -NMR shift changes in the pyridine ring upon metal binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.